molecular formula C21H20ClN3O B10954526 N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-1-ylamino)butanehydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-1-ylamino)butanehydrazide

Cat. No.: B10954526
M. Wt: 365.9 g/mol
InChI Key: SQGBDMDIOLMKSG-OEAKJJBVSA-N
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Description

N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure, which includes a chlorophenyl group and a naphthylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE typically involves a multi-step process. One common method starts with the reaction of 3-chlorobenzaldehyde with 1-naphthylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with butanohydrazide under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antiviral, antibacterial, and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE
  • N’-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE
  • N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(2-NAPHTHYLAMINO)BUTANOHYDRAZIDE

Uniqueness

N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and naphthylamino groups contributes to its versatility in various reactions and applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)butanamide

InChI

InChI=1S/C21H20ClN3O/c1-2-19(21(26)25-23-14-15-7-5-10-17(22)13-15)24-20-12-6-9-16-8-3-4-11-18(16)20/h3-14,19,24H,2H2,1H3,(H,25,26)/b23-14+

InChI Key

SQGBDMDIOLMKSG-OEAKJJBVSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC(=CC=C1)Cl)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC(C(=O)NN=CC1=CC(=CC=C1)Cl)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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